Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYVEJZJDFREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424545 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879072-59-0 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine 3 Carbaldehyde and Its Derivatives
Classical and Established Synthetic Routes for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The foundational approaches to the pyrazolo[1,5-a]pyrimidine skeleton primarily involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety. These methods are well-established and offer versatility in accessing a wide range of substituted derivatives.
Cyclization Strategies
Cyclization reactions are the cornerstone of pyrazolo[1,5-a]pyrimidine synthesis, providing a reliable means to form the fused heterocyclic system. These strategies typically involve the reaction of a binucleophilic pyrazole precursor with a suitable bielectrophilic partner.
The most widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of 5-aminopyrazoles with various 1,3-bis-electrophilic reagents. beilstein-journals.orgbeilstein-journals.org In this reaction, the 5-aminopyrazole acts as a 1,3-binucleophile, with the exocyclic amino group and the N1 atom of the pyrazole ring attacking the electrophilic centers of the 1,3-bis-electrophile to form the six-membered pyrimidine ring. The reaction typically proceeds under acidic or basic conditions and can be facilitated by conventional heating or microwave irradiation. nih.gov
The versatility of this method lies in the wide variety of commercially available or readily synthesized 5-aminopyrazoles and 1,3-bis-electrophiles, allowing for the introduction of diverse substituents on both the pyrazole and pyrimidine rings.
Among the 1,3-bis-electrophiles, β-dicarbonyl compounds such as acetylacetone (B45752) and ethyl acetoacetate (B1235776) are frequently used. nih.govnanobioletters.com The reaction of a 5-aminopyrazole with a β-dicarbonyl compound in a suitable solvent, often with an acid or base catalyst, leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold.
Enaminones are also valuable precursors in this context. Their reaction with 5-aminopyrazoles provides a regioselective route to pyrazolo[1,5-a]pyrimidines. beilstein-journals.org The use of enaminones can offer advantages in terms of reactivity and regioselectivity compared to their β-dicarbonyl counterparts. A general scheme for this cyclocondensation is presented below:

A general representation of the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound to yield a pyrazolo[1,5-a]pyrimidine.
Condensation Reactions
Condensation reactions are a fundamental strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. This approach involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. The 5-aminopyrazole, acting as a nucleophile, attacks the carbonyl carbon of the β-dicarbonyl compound, which is followed by a cyclization step to form the pyrimidine ring. These reactions are typically carried out under acidic or basic conditions, and the use of catalysts like Lewis acids or bases can enhance the formation of the fused ring system. nih.gov
For instance, the reaction of 3-methyl-1H-pyrazol-5-amine with various β-dicarbonyl compounds can yield a range of substituted pyrazolo[1,5-a]pyrimidines. The specific substituents on the final product are determined by the choice of the starting materials.
Multicomponent Reactions (MCRs) in Pyrazolopyrimidine Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines from simple and readily available starting materials in a single step. beilstein-journals.org These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.
A common MCR approach involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. nih.gov This three-component condensation typically proceeds through the formation of an intermediate, which then undergoes cyclization to afford the pyrazolo[1,5-a]pyrimidine core. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the heterocyclic system by simply changing the starting components.
Advanced and Modern Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of more efficient and sophisticated methods for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbaldehyde and its derivatives. These modern approaches often focus on improving reaction conditions, enhancing regioselectivity, and enabling one-pot syntheses.
A significant breakthrough in the synthesis of this compound is the application of the Vilsmeier-Haack reaction. This reaction allows for the direct and regioselective formylation of the pyrazolo[1,5-a]pyrimidine core at the 3-position. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the formylating agent.
Furthermore, a one-pot synthesis has been developed that combines the cyclocondensation of a β-enaminone with a 5-aminopyrazole, followed by a Vilsmeier-Haack formylation. This microwave-assisted process provides a time-efficient and regioselective route to diversely substituted 3-formylpyrazolo[1,5-a]pyrimidines.
Another innovative approach involves a divergent synthesis that utilizes dimethyl sulfoxide (B87167) (DMSO) as a single carbon synthon. This method can lead to either 3-formylpyrazolo[1,5-a]pyrimidines or methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) by tuning the reaction conditions.
The following table summarizes some examples of the synthesis of this compound derivatives using these advanced methods.
| 5-Aminopyrazole Derivative | 1,3-Bis-electrophile/Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Methyl-1H-pyrazol-5-amine | Benzoylacetaldehyde | Acetic acid, reflux | 2-Methyl-7-phenylthis compound | - | nih.gov |
| 3-Phenyl-1H-pyrazol-5-amine | Acetylacetone | POCl₃/DMF (Vilsmeier-Haack) | 5,7-Dimethyl-2-phenylthis compound | - | nih.gov |
| 5-Amino-3-phenyl-1H-pyrazole | Enaminone | Microwave, POCl₃/DMF | 7-Aryl-2-phenylthis compound | Good | researchgate.net |
| 5-Aminopyrazole | Chalcone | DMSO, CuOAc, AcOH | 3-Formylpyrazolo[1,5-a]pyrimidine derivative | - | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable tool for preparing pyrazolo[1,5-a]pyrimidines, offering advantages such as significantly reduced reaction times, improved yields, and enhanced product purity. nih.gov This technique is particularly effective in multicomponent reactions, where several substrates react in a single step to form complex heterocyclic structures. nih.gov The application of microwave irradiation facilitates rapid cyclization reactions by enhancing the reactivity of starting materials. nih.gov
One prevalent microwave-assisted approach is the three-component reaction involving 3-amino-1H-pyrazoles, various aldehydes, and β-dicarbonyl compounds. nih.gov Under microwave heating, these reactions can be completed within minutes, yielding the desired pyrazolo[1,5-a]pyrimidine core. nih.gov For instance, a one-pot cyclization methodology has been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a microwave-assisted process that combines cyclocondensation with electrophilic substitution. researchgate.net This method is noted for its short reaction times, high yields, and operational simplicity. researchgate.net
The synthesis of specific carbaldehyde derivatives has also been achieved using related methodologies. For example, 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde was synthesized by oxidizing the corresponding primary alcohol with Dess–Martin periodinane. nih.govmdpi.com While not a microwave-specific step, the pyrazolo[1,5-a]pyrimidine core itself is often constructed using microwave assistance. nih.govmdpi.com
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-aminopyrazole, isatin, 3-oxo-3-phenylpropanenitriles | Acetic acid, 80 °C, 20 min (Microwave) | Spiropyrazolo[3,4-b]pyridines | Not specified | beilstein-journals.org |
| β-enaminone, NH-5-aminopyrazole | 180 °C, 2 min (Solvent-free, Microwave) | Pyrazolo[1,5-a]pyrimidine | High | researchgate.net |
| Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave irradiation | 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Not specified | rsc.org |
| Isoflavone, 3-aminopyrazole | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidines | Excellent | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for introducing functional group diversity into the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These reactions, such as the Suzuki and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for developing complex derivatives.
The synthesis of advanced pyrazolo[1,5-a]pyrimidine derivatives often starts with a halogenated core, which can then undergo cross-coupling. For instance, in the synthesis of selective PI3Kδ inhibitors, a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate was functionalized using the Buchwald-Hartwig reaction to couple various benzimidazoles at the C5 position. nih.govmdpi.com This palladium-catalyzed amination was conducted under microwave irradiation, yielding the final products in a range of 34–93%. nih.govmdpi.com
Similarly, the Suzuki reaction has been employed to introduce aryl and heteroaryl substituents. A synthetic route toward other PI3Kδ inhibitors involved the coupling of a 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) intermediate with indole-4-boronic acid pinacol (B44631) ester. nih.gov This reaction proceeded with an 83% yield, demonstrating the efficiency of palladium catalysis in building molecular complexity on this scaffold. nih.gov These methods are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. rsc.org
| Reaction Type | Substrates | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig | 5-chloro-pyrazolo[1,5-a]pyrimidines, benzimidazoles | Palladium catalyst, Microwave | C5-benzimidazolyl-pyrazolo[1,5-a]pyrimidines | 34–93% | nih.govmdpi.com |
| Suzuki Coupling | 2-[(benzyloxy)methyl]-5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine, indole-4-boronic acid pinacol ester | Palladium catalyst | C5-indolyl-pyrazolo[1,5-a]pyrimidine derivative | 83% | nih.gov |
| Buchwald-Hartwig | β-bromovinyl/aryl aldehydes, 6-amino-1,3-dialkyluracils | Palladium catalyst, Microwave, Solvent-free | Pyrido[2,3-d]pyrimidines | Good | rsc.org |
Click Chemistry Methodologies
Click chemistry provides an efficient and modular approach to synthesizing and functionalizing pyrazolo[1,5-a]pyrimidines. nih.gov This strategy relies on reactions that are high-yielding, wide in scope, and generate minimal byproducts. A two-step synthetic process inspired by click chemistry principles has been used to create trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, highlighting the efficiency and regioselectivity of this approach. nih.gov
While direct click chemistry applications on this compound are not extensively detailed, the reactivity of related heterocyclic systems provides valuable insights. For example, trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines, which exist in equilibrium with their 2-azidopyrimidine (B1655621) tautomers, readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. beilstein-archives.org This "click" reaction with terminal acetylenes produces novel trifluoromethylated 1,2,3-triazolylpyrimidines in excellent yields, typically ranging from 84% to 98%. beilstein-archives.org This demonstrates the potential for using azido-functionalized pyrazolo[1,5-a]pyrimidines as platforms for diversification via click chemistry.
One-Pot Synthetic Protocols
One-pot syntheses have emerged as highly efficient strategies for constructing the pyrazolo[1,5-a]pyrimidine core, as they reduce the need for intermediate purification steps, save time, and minimize solvent waste. growingscience.com These protocols often involve multicomponent reactions or sequential transformations within a single reaction vessel.
A notable example is the one-pot cyclization methodology for producing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This process involves the reaction of aminopyrazoles with enaminones or chalcones in the presence of sodium halides, followed by oxidative halogenation. nih.gov Another regioselective, time-efficient one-pot route involves a sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by an electrophilic substitution, all facilitated by microwave assistance. researchgate.net This approach is distinguished by its high yields, operational simplicity, and broad substrate scope. researchgate.net Similarly, a simple one-pot microwave-assisted method has been established for synthesizing substituted pyrazolo[1,5-a]pyrimidinones, a core scaffold in many bioactive compounds. maynoothuniversity.ieuniversityofgalway.ie
| Methodology | Reactants | Key Features | Product | Reference |
|---|---|---|---|---|
| One-pot cyclization/halogenation | Amino pyrazoles, enaminones (or chalcone), sodium halides | Efficient formation of the core followed by halogenation | 3-halo-pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
| One-pot cyclocondensation/electrophilic substitution | β-enaminones, NH-5-aminopyrazoles, electrophilic reagents | Microwave-assisted, short reaction times, high yield | 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines | researchgate.net |
| One-pot multicomponent reaction | Not specified | Simple, microwave-assisted | Substituted pyrazolo[1,5-a]pyrimidinones | maynoothuniversity.ieuniversityofgalway.ie |
Green Chemistry Principles and Sustainable Synthetic Strategies
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pyrazolo[1,5-a]pyrimidines to reduce environmental impact. researchgate.net These sustainable approaches focus on the use of alternative energy sources, eco-friendly solvents, and solvent-free conditions to improve efficiency and safety.
Ultrasonic Irradiation Approaches
Ultrasonic irradiation is a green energy source that promotes organic reactions through acoustic cavitation. researchgate.net This technique has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages such as mild reaction conditions, significantly shorter reaction times, and high yields. researchgate.netnih.gov
A resourceful sonochemical method involves the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole. researchgate.netnih.gov When conducted in ethanol (B145695) under ultrasonic irradiation at 75 °C, the reaction completes in just 5 minutes, producing the desired pyrazolo[1,5-a]pyrimidine derivatives in satisfactory to excellent yields (61-98%). researchgate.netnih.gov A comparative study found that microwave and ultrasound irradiation were equally efficient in promoting this reaction, with both methods providing better yields and shorter reaction times than conventional heating. beilstein-journals.org Another green protocol uses ultrasonic irradiation in an aqueous ethanol medium with a mild acid catalyst to synthesize a series of pyrazolo[1,5-a]pyrimidines featuring a carboxylate group at the C2 position. eurjchem.com
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-amino-5-methyl-1H-pyrazole | Ethanol, 75 °C, Ultrasonic irradiation | 5 min | 61–98% | researchgate.netnih.gov |
| Formylated active proton compounds, carboxylate substituted-3-aminopyrazole | Aqueous ethanol, mild acid, Ultrasonic irradiation | Not specified | Not specified | eurjchem.com |
| 5-aminopyrazole, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol | Shorter than conventional heating | High | beilstein-journals.org |
Aqueous Media and Solvent-Free Reaction Conditions
Replacing volatile organic compounds with greener alternatives like water or eliminating solvents altogether are key tenets of sustainable synthesis. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines has benefited from such approaches, leading to cleaner and more efficient protocols.
Reactions in aqueous media have been developed, such as the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidine derivatives in aqueous ethanol under ultrasonic irradiation, which provides a more environmentally benign system. eurjchem.com The use of water-based systems, combined with energy sources like ultrasound, can significantly reduce the environmental impact of organic synthesis. nih.gov
Solvent-free reaction conditions, often paired with microwave or ultrasonic assistance, have also proven highly effective. A green one-pot synthesis of pyrazolo[1,5-a]pyrimidines has been reported under solvent-free conditions, highlighting a move towards more sustainable practices. researchgate.net The cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles has been achieved under solvent-free, microwave-assisted conditions to produce functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions for the synthesis of related fused heterocycles have been successfully performed under solvent-free microwave conditions, demonstrating the broad applicability of this green approach. rsc.org
Preparation of this compound
The introduction of a carbaldehyde group at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold is a key transformation, providing a versatile handle for further synthetic manipulations. Methodologies to achieve this often involve direct formylation of the pre-formed heterocyclic system or the use of precursors that facilitate the introduction of the aldehyde functionality.
The Vilsmeier-Haack reaction stands out as a principal method for the regioselective formylation of pyrazolo[1,5-a]pyrimidine systems. researchgate.netmdpi.com This reaction typically employs a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic and heterocyclic rings. researchgate.netmdpi.comrsc.org
Studies have demonstrated that the formylation of aromatic pyrazolo[1,5-a]pyrimidines under Vilsmeier-Haack conditions selectively yields the corresponding this compound. researchgate.net The reaction's regioselectivity is a notable advantage, directing the electrophilic Vilsmeier reagent to the C3 position of the pyrazolo[1,5-a]pyrimidine nucleus.
In some synthetic strategies, the formylation is integrated into a one-pot procedure. For instance, a microwave-assisted process has been developed that involves the initial cyclocondensation of β-enaminones with 3-aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core, which is then directly formylated in the same pot using the Vilsmeier-Haack reagent to afford 3-formylpyrazolo[1,5-a]pyrimidines in good yields. researchgate.net
Table 1: Vilsmeier-Haack Formylation for this compound Synthesis
| Starting Material | Reagents | Key Transformation | Product | Reference |
|---|---|---|---|---|
| Aromatic Pyrazolo[1,5-a]pyrimidines | DMF, POCl₃ | Regioselective formylation at C3 | This compound | researchgate.net |
| β-enaminones and 3-aminopyrazoles | Vilsmeier-Haack Reagent | One-pot cyclocondensation and formylation | 3-Formylpyrazolo[1,5-a]pyrimidines | researchgate.net |
Dihydro derivatives of pyrazolo[1,5-a]pyrimidines serve as important precursors in the synthesis of various substituted analogs, including those leading to the 3-carbaldehyde. The synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives has been reported through the condensation of substituted 5-aminopyrazoles with 1,3-diketones or ketoesters in the presence of an acid catalyst like sulfuric acid in acetic acid. researchgate.net
While these dihydro compounds can be valuable intermediates, their direct conversion to this compound is not the most common route. Interestingly, the formylation of 4,7-dihydropyrazolo[1,5-a]pyrimidine systems under Vilsmeier-Haack conditions has been shown to lead to 4,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehydes, indicating that the dihydro system directs formylation to both the C3 and C6 positions. researchgate.net This suggests that for the selective synthesis of the 3-carbaldehyde, an aromatic pyrazolo[1,5-a]pyrimidine core is often preferred.
Table 2: Synthesis and Reactivity of Dihydropyrazolo[1,5-a]pyrimidine Precursors
| Precursor | Synthetic Method | Subsequent Reaction | Product of Subsequent Reaction | Reference |
|---|---|---|---|---|
| 4,7-Dihydropyrazolo[1,5-a]pyrimidine | Condensation of 5-aminopyrazoles with 1,3-diketones | Vilsmeier-Haack Formylation | 4,7-Dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehyde | researchgate.netresearchgate.net |
Synthesis of Diverse this compound Derivatives
The this compound scaffold is a versatile platform for the development of a wide array of derivatives with potential therapeutic applications. Synthetic efforts have focused on introducing a variety of substituents at different positions of the heterocyclic core to explore structure-activity relationships.
A common strategy involves the multi-step synthesis starting from readily available materials. For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate to form a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov Subsequent chlorination with phosphorus oxychloride provides a dichloro derivative, which can then undergo selective nucleophilic substitution at the C7 position. nih.gov The resulting intermediate can be further modified, for instance, through oxidation of a side chain to an aldehyde, which can then be used in reductive amination reactions to introduce diverse amine functionalities. nih.govnih.gov
Other synthetic approaches focus on building the pyrazolo[1,5-a]pyrimidine ring with pre-installed functional groups. The condensation of 3-substituted-5-amino-1H-pyrazoles with various β-dicarbonyl compounds is a frequently used method to generate substituted pyrazolo[1,5-a]pyrimidines. nih.gov The nature of the substituents on both the aminopyrazole and the dicarbonyl compound dictates the final substitution pattern of the heterocyclic product. For instance, the reaction of 5-aminopyrazoles with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one can lead to the formation of 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides after a series of transformations. researchgate.net
The synthesis of 5,6-diaryl- and 6,7-diarylpyrazolo[1,5-a]pyrimidines has been achieved through the condensation of isoflavones with 3-aminopyrazole, with the reaction conditions (microwave irradiation vs. conventional heating) influencing the chemoselectivity of the product. nih.gov
Table 3: Examples of Synthetic Routes to Diverse Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Materials | Key Reactions | Type of Derivative | Reference |
|---|---|---|---|
| 5-Amino-3-methylpyrazole, Diethyl malonate | Cyclization, Chlorination, Nucleophilic Substitution, Oxidation, Reductive Amination | Substituted at C2, C5, and C7 | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles, β-Dicarbonyl compounds | Condensation, Cyclization | Variously substituted pyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Aminopyrazole, (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | Condensation, Hydrolysis, Amide coupling | 7-Heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides | researchgate.net |
| Isoflavones, 3-Aminopyrazole | Condensation | 5,6-Diaryl- or 6,7-Diarylpyrazolo[1,5-a]pyrimidines | nih.gov |
Reactivity and Functionalization Strategies of Pyrazolo 1,5 a Pyrimidine 3 Carbaldehyde
Transformations of the Carbaldehyde Moiety at Position 3
The aldehyde functional group at the C3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a key site for synthetic modifications, enabling its conversion into various other functional groups through oxidation, reduction, and condensation reactions.
Selective Oxidation Reactions (e.g., Dakin Oxidation for Ester Formation)
The selective oxidation of the carbaldehyde group offers a pathway to introduce hydroxyl or ester functionalities at the C3 position. A notable example is the Dakin-like reaction, which converts 3-formylpyrazolo[1,5-a]pyrimidines into their corresponding 3-hydroxy derivatives. This transformation can be efficiently achieved using Oxone® as a cost-effective and powerful oxidant under mild conditions. nih.gov
The reaction proceeds through an oxidative cleavage of the carbon-carbon bond of the formyl group, leading to the insertion of an oxygen atom. nih.gov This initially forms a formyl ester intermediate, which can then be hydrolyzed under basic conditions to yield the final hydroxylated product. nih.gov This methodology has proven effective for a range of formyl(hetero)arenes, including those with the pyrazolo[1,5-a]pyrimidine core, with high yields reported (95-99%). nih.gov The strong electron-donating effect at position 3 of the heterocyclic core facilitates this oxidation, favoring the formation of the ester even in the presence of electron-withdrawing groups on other parts of the molecule. nih.gov
| Substrate | Product (after hydrolysis) | Reagents and Conditions | Yield |
|---|---|---|---|
| 3-Formylpyrazolo[1,5-a]pyrimidine derivatives | 3-Hydroxypyrazolo[1,5-a]pyrimidine derivatives | 1) Oxone®, Solvent 2) Basic Hydrolysis | Up to 99% |
Reduction Reactions to Alcohols
The reduction of the carbaldehyde at position 3 provides direct access to the corresponding primary alcohols, (pyrazolo[1,5-a]pyrimidin-3-yl)methanol derivatives. These alcohols are valuable intermediates for further functionalization. While specific literature detailing the direct reduction of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is sparse, the reverse reaction—oxidation of the alcohol to the aldehyde—is a documented synthetic step. For instance, the Dess-Martin periodinane has been used to oxidize 2-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine derivatives to the corresponding 2-carbaldehyde. nih.govnih.gov This implies that the alcohol is a stable and accessible precursor.
It is important to note that the choice of reducing agent is critical. The use of strong, non-selective hydrides can lead to undesired side reactions. For example, sodium borohydride (B1222165) (NaBH₄) has been observed to preferentially reduce the pyrimidine (B1678525) ring of the pyrazolo[1,5-a]pyrimidine core, leading to dearomatization, rather than reducing an ester group at position 3. mdpi.com This suggests that milder, more selective reducing agents would be required for the clean conversion of the C3-aldehyde to an alcohol without affecting the heterocyclic core.
Derivatization via Condensation with Nucleophiles
The electrophilic nature of the carbaldehyde group at C3 allows for its derivatization through condensation reactions with various nucleophiles. This is a standard method for forming new carbon-carbon and carbon-nitrogen bonds. For example, pyrazolo[1,5-a]pyrimidine derivatives with active methylene (B1212753) groups can undergo condensation with aromatic aldehydes. ekb.eg By extension, this compound is expected to react with a range of nucleophiles such as amines, hydrazines, and compounds containing active methylene groups (e.g., malononitrile, cyanoacetates) to form imines, hydrazones, and Knoevenagel condensation products, respectively. These reactions significantly expand the structural diversity of compounds derivable from the parent aldehyde.
Functionalization at Peripheral Positions (C2, C5, C6, C7) of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, partly due to the synthetic versatility that allows for structural modifications at all peripheral positions (C2, C3, C5, C6, and C7). mdpi.comencyclopedia.pub Functionalization can be achieved either during the initial ring-construction phase or through post-functionalization of the pre-formed heterocyclic core. rsc.org
Halogenation reactions, for example, can introduce useful synthetic handles onto the core. nih.govjournalagent.com Halogenated pyrazolo[1,5-a]pyrimidines are key building blocks for subsequent cross-coupling reactions. nih.gov Furthermore, positions 5 and 7 on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (NAS), allowing for the introduction of various motifs such as aromatic amines, alkylamines, and alkoxides. mdpi.com The high reactivity of a chlorine atom at position 7 is particularly notable. nih.gov
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful tool for the C-C and C-heteroatom bond formation, enabling the "decoration" of the pyrazolo[1,5-a]pyrimidine core with a wide variety of substituents.
The Suzuki-Miyaura cross-coupling reaction is one of the most frequently utilized methods for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold, particularly for introducing aryl and heteroaryl groups. nih.gov This reaction typically involves the palladium-catalyzed coupling of a halogenated pyrazolo[1,5-a]pyrimidine with an organoboron reagent, such as a boronic acid or ester. nih.gov
This strategy has been successfully applied to functionalize various positions of the core, including C3 and C5. nih.govnih.govrsc.org For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been coupled with a wide range of aryl and heteroaryl boronic acids to synthesize C3-arylated derivatives. rsc.orgrsc.org A key challenge in these reactions can be competitive debromination; however, optimized conditions using specific catalyst/ligand systems, such as XPhosPdG2/XPhos, can effectively suppress this side reaction. rsc.orgrsc.org
Similarly, the C5 position can be functionalized via Suzuki coupling. Starting from a 5-chloro-pyrazolo[1,5-a]pyrimidine derivative, coupling with indole-4-boronic acid pinacol (B44631) ester has been achieved using a tetrakis(triphenylphosphino)palladium(0) catalyst. nih.gov The versatility of the Suzuki reaction allows for the sequential functionalization of the core, providing access to complex, multi-substituted pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgrsc.org
| Substrate | Coupling Partner | Position of Coupling | Catalyst/Ligand | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | C3 | XPhosPdG2 / XPhos | Base (e.g., K₃PO₄), Solvent (e.g., Dioxane/H₂O), Microwave | Good to excellent | rsc.orgrsc.org |
| 5-Chloro-2-[(benzyloxy)methyl]-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | C5 | Pd(PPh₃)₄ | Na₂CO₃ (aq), DME, reflux | 83% | nih.gov |
| 3-Iodo-pyrazolo[1,5-a]pyrimidine derivative | Phenylboronic acid | C3 | Not specified | Suzuki coupling conditions | Good | nih.gov |
Buchwald–Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology has been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold, enabling the introduction of various amine substituents. Typically, this reaction is used to functionalize positions that have been pre-functionalized with a halide, such as chlorine or bromine.
For instance, 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives can be coupled with a range of benzimidazoles using palladium-catalyzed Buchwald-Hartwig conditions under microwave irradiation, resulting in the desired amino-substituted products in yields ranging from 34% to 93%. nih.gov The reaction is also employed to couple amines with aryl halides at the C5 position of the pyrazolo[1,5-a]pyrimidine core. nih.gov This transformation is a key step in the synthesis of novel selective PI3Kδ inhibitors. nih.gov
The choice of palladium source and ligands is crucial for the success of the amination. Systems like Pd(OAc)₂ with X-Phos as a ligand have proven effective for coupling anilines at the C-2 or C-4 positions of estrone (B1671321) derivatives, a related transformation that highlights the reaction's utility on complex molecules. beilstein-journals.org The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a versatile method for late-stage functionalization. wikipedia.org
Table 1: Examples of Buchwald-Hartwig Amination on Pyrazolo[1,5-a]pyrimidine Derivatives
| Substrate | Amine | Catalyst/Ligand | Conditions | Product Position | Yield | Reference |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative | Benzimidazole | Pd(OAc)₂ | Microwave irradiation | C5 | 34-93% | nih.gov |
| 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Various R¹ groups | Not Specified | Not Specified | C5 | N/A | nih.gov |
| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂/X-Phos | 100 °C, 10 min, Microwave irradiation | C2 | High | beilstein-journals.org |
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. wikipedia.org On the pyrazolo[1,5-a]pyrimidine scaffold, these reactions primarily occur on the electron-rich pyrazole (B372694) moiety, though substitution on the pyrimidine ring is also possible under specific conditions. researchgate.net
Nitration: The nitration of the parent pyrazolo[1,5-a]pyrimidine system demonstrates strong reagent-dependent regioselectivity. researchgate.net Treatment with a mixture of nitric and sulfuric acids leads to substitution at the 3-position, yielding the 3-nitro compound. researchgate.net Conversely, using nitric acid in acetic anhydride (B1165640) directs the substitution to the 6-position of the pyrimidine ring. researchgate.net This differential reactivity is attributed to the nature of the electrophilic species and the reaction medium. researchgate.net Molecular orbital calculations suggest that in a strongly acidic medium, the 1-protonated species is the most reactive, predicting successive 3- and 6-substitution by electrophiles. researchgate.net
Halogenation: Bromination of pyrazolo[1,5-a]pyrimidine typically yields the 3-bromo derivative, and under more forcing conditions, the 3,6-dibromo species can be obtained. researchgate.net Iodination and nitration of certain 7-acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines, a related isomer, resulted in substitution at the 3-position of the pyrazole ring. semanticscholar.orgnih.gov In contrast, bromination of the same substrate under specific conditions led to unexpected dibromination at both the pyrazole and pyrimidine rings. semanticscholar.orgnih.gov
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazolo[1,5-a]pyrimidine
| Reaction | Reagent/Conditions | Position of Substitution | Product | Reference |
| Nitration | HNO₃ / H₂SO₄ | C3 | 3-Nitro-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Nitration | HNO₃ / Acetic Anhydride | C6 | 6-Nitro-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Bromination | Br₂ | C3 | 3-Bromo-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Bromination | Br₂ (forcing conditions) | C3, C6 | 3,6-Dibromo-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| Iodination | ICl (on a derivative) | C3 | 3-Iodo derivative | semanticscholar.orgnih.gov |
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C5 and C7 positions, especially when these positions are substituted with a good leaving group like a halogen. nih.gov This strategy is widely employed in medicinal chemistry to introduce a variety of structural motifs. nih.gov
For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, synthesized by chlorination of the corresponding diol with phosphorus oxychloride, undergoes selective nucleophilic substitution. nih.gov The chlorine atom at the C7 position is highly reactive, allowing for selective substitution with morpholine (B109124) at room temperature to yield 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine in high yield. nih.gov This selectivity is attributed to the strong reactivity of the C7 chlorine atom. nih.gov The remaining chlorine at the C5 position can then be subjected to further functionalization, such as Suzuki or Buchwald-Hartwig coupling reactions. nih.gov This stepwise functionalization allows for the controlled synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines. This approach has been used to introduce various aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides at the C5 and C7 positions. nih.gov
C-H Functionalization Strategies
Direct C-H functionalization represents an efficient and atom-economical approach to modifying heterocyclic cores. For the pyrazolo[1,5-a]pyrimidine system, this can be achieved through various means, including palladium-catalyzed cross-coupling reactions that target specific C-H bonds.
A protocol developed by Bedford and co-workers enables the selective C-H functionalization of the pyrazolo[1,5-a]pyrimidine core at either the C3 or C7 positions. nih.govencyclopedia.pub The regioselectivity is controlled by the electronic properties of the coupling partner. When coupling with π-deficient aryl bromides (e.g., pyrimidin-5-yl), the reaction proceeds via a coupling at the highly nucleophilic C3 position of the pyrazolo[1,5-a]pyrimidine, yielding 3-aryl derivatives in high yields. nih.govencyclopedia.pub Conversely, using an excess of a less electron-deficient aryl bromide can favor functionalization at the C7 position. nih.govencyclopedia.pub
Post-Functionalization Methodologies to Enhance Structural Diversity
The aldehyde group at the C3 position of the title compound, as well as other functional groups introduced onto the pyrazolo[1,5-a]pyrimidine scaffold, serve as versatile handles for further elaboration, significantly enhancing structural diversity. nih.govnih.gov
One common strategy involves the oxidation of a hydroxymethyl group to an aldehyde. For instance, an intermediate alcohol can be oxidized to the corresponding aldehyde using Dess-Martin periodinane. nih.gov This aldehyde can then undergo subsequent reactions. A key post-functionalization method is reductive amination. nih.gov The aldehyde at C2 (or C3) can be reacted with various primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to afford a diverse library of amino derivatives. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions are also extensively used for post-functionalization. nih.gov A chloro-substituted pyrazolo[1,5-a]pyrimidine, for example, can be subjected to a Suzuki coupling with an indole-4-boronic acid pinacol ester to introduce an indole (B1671886) moiety at the C5 position. nih.gov This demonstrates how different functionalization techniques can be used sequentially to build complex molecules. These post-functionalization transformations are crucial for systematically exploring the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine-based compounds in drug discovery programs. nih.govnih.gov
Regioselectivity in Functionalization Reactions
Regioselectivity is a critical aspect of the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, as the biological activity of the resulting compounds is often highly dependent on the substitution pattern. nih.gov The outcome of a reaction can be directed by a careful choice of reagents, catalysts, and reaction conditions.
As discussed previously, electrophilic substitution shows remarkable regioselectivity. Nitration can be directed to either the C3 or C6 position depending on the nitrating agent used. researchgate.net This is a clear example of kinetic versus thermodynamic control or, more likely, different reacting species under different acidic conditions. researchgate.net
In palladium-catalyzed C-H functionalization, the electronic nature of the coupling partners dictates the site of reaction. nih.gov A highly nucleophilic C3 position on the pyrazolo[1,5-a]pyrimidine will preferentially react with an electrophilic (π-deficient) aryl halide. nih.govencyclopedia.pub
Nucleophilic aromatic substitution also exhibits distinct regioselectivity. In 5,7-dichloropyrazolo[1,5-a]pyrimidines, the C7 position is generally more reactive towards nucleophiles than the C5 position, allowing for selective monosubstitution at C7. nih.gov This differential reactivity enables a stepwise approach to creating asymmetrically disubstituted pyrazolo[1,5-a]pyrimidines. Furthermore, the synthesis of the core itself can be highly regioselective. The reaction of 1,2-allenic ketones with aminopyrazoles proceeds with excellent regioselectivity under mild, catalyst-free conditions, providing a direct route to specifically substituted pyrazolo[1,5-a]pyrimidines. rsc.org
This precise control over the position of functionalization is essential for the rational design of molecules with desired chemical and biological properties. nih.govnih.gov
Spectroscopic and Structural Characterization of Pyrazolo 1,5 a Pyrimidine 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Through various NMR experiments, it is possible to obtain detailed information about the proton and carbon environments, as well as the nitrogen atoms within the heterocyclic rings.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For the pyrazolo[1,5-a]pyrimidine core, characteristic signals are observed for the protons on the pyrazole (B372694) and pyrimidine (B1678525) rings. The aldehyde proton of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is expected to appear as a singlet in the downfield region, typically around 9.75 ppm.
The chemical shifts of the ring protons can be influenced by the nature and position of substituents. For instance, in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the H-2 proton appears as a singlet at 8.50 ppm, while the H-6 proton is observed at 7.08 ppm. nih.gov
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Protons in the Pyrazolo[1,5-a]pyrimidine Core of Selected Derivatives
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The pyrazolo[1,5-a]pyrimidine scaffold exhibits a distinct set of signals corresponding to the carbon atoms of the fused ring system. The aldehyde carbon in this compound would be expected in the highly deshielded region of the spectrum.
In substituted derivatives, the chemical shifts of the carbon atoms provide valuable structural information. For example, in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the pyrimidine carbons C5 and C7 resonate at 162.29 ppm and 146.59 ppm, respectively, while the pyrazole carbons C3a and C2 are found at 147.00 ppm and 146.43 ppm. nih.gov
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in the Pyrazolo[1,5-a]pyrimidine Core of Selected Derivatives
Two-dimensional (2D) NMR techniques are essential for the definitive assignment of ¹H and ¹³C NMR spectra. Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for establishing the connectivity of the molecular skeleton.
For instance, ¹H-¹³C HMBC can be used to confirm the position of the carbaldehyde group at C3 by observing the correlation between the aldehyde proton and the C3 carbon. Similarly, correlations between the ring protons and carbons are used to unambiguously assign all signals in the spectra. researchgate.net NOESY experiments can also be employed to determine the stereochemistry of substituted derivatives by identifying protons that are close in space. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, typically observed in the range of 1680-1700 cm⁻¹. Other significant absorptions include C=N stretching vibrations from the fused ring system, aromatic C=C stretching, and C-H stretching vibrations.
In various derivatives, the IR spectra show characteristic bands that confirm their structure. For example, a derivative featuring an amino group exhibits N-H stretching vibrations around 3426 and 3275 cm⁻¹. nih.gov The C=N stretching vibration is typically observed around 1626 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Bands for Pyrazolo[1,5-a]pyrimidine Derivatives
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The technique provides a mass-to-charge ratio (m/z) for the molecular ion, which confirms the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
For pyrazolo[1,5-a]pyrimidine derivatives, the mass spectrum typically shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) in the case of electrospray ionization (ESI).
Table 4: Mass Spectrometry Data for Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.
For the parent compound, this compound, the empirical formula is C₇H₅N₃O, corresponding to a molecular weight of 147.13 g/mol . For its derivatives, elemental analysis has been crucial in confirming their structures. For instance, the analysis of 3-nitropyrazolo[1,5-a]pyrimidine (B1298430) (C₆H₄N₄O₂) showed experimentally found values of C, 43.59%; H, 2.36%; and N, 33.82%, which are in close agreement with the calculated values of C, 43.91%; H, 2.45%; and N, 34.14%.
The following interactive table presents elemental analysis data for several derivatives of pyrazolo[1,5-a]pyrimidine, showcasing the congruence between the calculated and experimentally found elemental compositions.
| Compound/Formula | Element | Calculated (%) | Found (%) |
| C₂₂H₁₇N₇O | C | 66.82 | 66.89 |
| H | 4.33 | 4.40 | |
| N | 24.80 | 24.75 | |
| C₂₀H₁₉N₅O₂S | C | 61.05 | 61.15 |
| H | 4.87 | 4.81 | |
| N | 17.80 | 17.76 | |
| S | 8.10 | 8.09 | |
| C₁₅H₁₃N₇ | C | 61.84 | 61.75 |
| H | 4.50 | 4.40 | |
| N | 33.66 | 33.60 | |
| C₆H₄N₄O₂ | C | 43.91 | 43.59 |
| H | 2.45 | 2.36 | |
| N | 34.14 | 33.82 |
Data sourced from multiple research articles.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional model of the molecule. This provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound was not detailed in the surveyed literature, the structures of numerous derivatives have been elucidated using this method. For example, single-crystal X-ray diffraction has been used to unambiguously confirm the structure of various 7-aminopyrazolo[1,5-a]pyrimidine derivatives. These studies reveal the planar nature of the fused pyrazolo[1,5-a]pyrimidine ring system.
Analysis of the crystal packing of these derivatives often highlights significant inter- and intramolecular interactions. These can include hydrogen bonds, π–π stacking interactions between the aromatic rings, and other van der Waals forces. For instance, in some derivatives, weak intermolecular C—H···N hydrogen bonds have been observed to link molecules into dimers. Understanding these interactions is crucial as they can influence the material's physical properties, such as melting point and solubility. Both single-crystal and powder X-ray diffraction techniques are utilized to gain a comprehensive understanding of the solid-state structure of these compounds.
Chromatographic Methods for Purity Confirmation (e.g., TLC)
Chromatographic methods are indispensable for both monitoring the progress of chemical reactions and for the purification of the final products. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to assess the purity of a sample and to determine the appropriate solvent system for larger-scale purification.
In the synthesis of this compound and its derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of the desired product. The appearance of a single spot on the TLC plate under various solvent conditions is a strong indicator of a pure compound.
For the purification of these compounds, column chromatography is a standard technique. This method involves passing the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. By using an appropriate solvent system (eluent), the components of the mixture are separated based on their differential adsorption to the stationary phase, allowing for the isolation of the pure pyrazolo[1,5-a]pyrimidine derivative. The purity of the collected fractions is then typically re-confirmed by TLC.
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrimidine 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These computational methods provide insights into molecular geometries, electronic properties, and the nature of chemical bonding.
Studies have utilized DFT with various basis sets, such as HF/6-311+G** and B3LYP/6-311+G**, to analyze the structural and geometrical parameters of the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.net These calculations help in determining bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The optimized molecular structure and harmonic vibrational frequencies have also been investigated using methods like DFT/B3LYP and HF with a 6-31G(d) basis set. researchgate.net
A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are vital for predicting the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's resistance to deformation or polarization of its electron cloud. researchgate.net A large energy gap suggests high stability and low reactivity. Furthermore, the analysis of these orbitals reveals potential charge transfer within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. The MEP provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This information is critical for predicting how the molecule will interact with other chemical species.
Electronic structure analyses based on DFT and Time-Dependent DFT (TD-DFT) have also been employed to understand the optical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.orgrsc.org These calculations have shown that the introduction of electron-donating groups (EDGs) at specific positions on the fused ring system can significantly influence absorption and emission intensities, often due to intramolecular charge transfer (ICT) phenomena. rsc.orgrsc.org
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrazolo[1,5-a]pyrimidine-3-carbaldehyde and its derivatives, docking studies are primarily employed to understand their interaction modes with macromolecular scaffolds, such as the active sites of enzymes.
These studies provide valuable insights into the non-covalent interactions that govern the binding of these small molecules to their protein targets. Key interactions often observed include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, docking simulations of pyrazolo[1,5-a]pyrimidine derivatives with kinase enzymes have revealed specific binding modes. nih.gov The pyrazolo[1,5-a]pyrimidine core can act as a scaffold that positions various substituents to interact with specific amino acid residues within the kinase's active site. nih.gov
One common interaction involves the formation of hydrogen bonds between the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system and amino acid residues in the hinge region of a kinase. nih.gov Additionally, substituents on the scaffold can extend into specific pockets of the active site, forming further interactions that contribute to binding affinity. For example, an indole (B1671886) moiety at the C(5) position has been suggested to form an additional hydrogen bond with an aspartate residue in the affinity pocket of PI3Kδ. nih.gov
The results of molecular docking are often visualized to provide a clear picture of the ligand-protein complex, showing the precise orientation of the ligand and the specific interactions it forms with the surrounding amino acid residues. This information is crucial for the rational design of more potent and selective inhibitors.
Common Interaction Modes Observed in Docking Studies:
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Formation of hydrogen bonds between the ligand and protein residues (e.g., with the hinge region of kinases). |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. |
| π-π Stacking | Stacking interactions between aromatic rings of the ligand and aromatic amino acid residues. |
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and flexibility of both the ligand and its macromolecular target over time. MD simulations are used to study the stability of the ligand-protein complex and to analyze the conformational landscape of the pyrazolo[1,5-a]pyrimidine scaffold.
By simulating the movement of atoms over a period of time, MD can reveal how the this compound and its derivatives adapt their conformation upon binding to a target. This is particularly important for understanding the role of flexibility in molecular recognition. The simulations can highlight key conformational states that are relevant for biological activity and can help to refine the binding poses predicted by molecular docking.
The trajectory files generated from MD simulations can be analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. These analyses provide a deeper understanding of the dynamic nature of the molecular interactions.
In Silico Studies for Scaffold Profiling
In silico studies play a crucial role in profiling the pyrazolo[1,5-a]pyrimidine scaffold for its potential as a privileged structure in medicinal chemistry. These computational methods are used to predict various properties of derivatives based on their chemical structure, aiding in the design of new compounds with desired characteristics.
Pharmacokinetic properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are frequently evaluated using computational models. These predictions help to identify potential liabilities of a compound early in the drug discovery process. For example, computational tools can estimate properties such as solubility, permeability, and metabolic stability.
Toxicity prediction is another important application of in silico methods. Various computational models can assess the potential for a molecule to cause adverse effects, such as mutagenicity, carcinogenicity, or cardiotoxicity. These predictions are based on the presence of specific structural motifs or by comparing the molecule to databases of known toxic compounds.
By computationally screening virtual libraries of pyrazolo[1,5-a]pyrimidine derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted profiles, thereby saving time and resources.
Theoretical-Experimental Correlation Studies for Photophysical Properties
A powerful approach in understanding the properties of pyrazolo[1,5-a]pyrimidine derivatives involves correlating theoretical calculations with experimental data, particularly for their photophysical properties. These studies provide a deeper understanding of the relationship between the molecular structure and the observed absorption and emission characteristics.
Theoretical calculations, such as TD-DFT, can predict the electronic transitions responsible for the absorption and fluorescence spectra of these compounds. rsc.org By comparing the calculated spectra with experimentally measured spectra, researchers can validate the computational models and gain insights into the nature of the excited states.
For instance, studies have shown a good correlation between the calculated effects of substituents on the absorption and emission wavelengths and the experimentally observed trends. rsc.org It has been demonstrated that electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring can lead to a red-shift in the emission spectrum, a finding that is supported by both theoretical calculations and experimental measurements. rsc.orgrsc.org This correlation allows for the rational design of new fluorescent probes with tailored photophysical properties for various applications.
Computational Examination for Potential Applications
Computational studies are also employed to explore the potential applications of this compound and its derivatives in various fields. By predicting their properties and interactions with different systems, researchers can identify promising avenues for further experimental investigation.
In the field of materials science, computational methods can be used to predict the electronic and optical properties of these compounds, suggesting their potential use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The ability to computationally screen for molecules with desirable photophysical properties, such as high quantum yields and specific emission wavelengths, accelerates the discovery of new materials. rsc.org
In medicinal chemistry, computational approaches are integral to the drug discovery process. As previously discussed, molecular docking and MD simulations can identify potential biological targets and elucidate binding mechanisms. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their structural features. These computational examinations help to guide the design and synthesis of novel therapeutic agents. The pyrazolo[1,so-a]pyrimidine scaffold has been identified as a promising core for the development of inhibitors for various kinases. nih.gov
Applications of Pyrazolo 1,5 a Pyrimidine 3 Carbaldehyde in Advanced Organic Synthesis and Materials Science
Scaffolds for Pharmaceutical and Agrochemical Research
The pyrazolo[1,5-a]pyrimidine (B1248293) structural motif is a fused, rigid, and planar nitrogen-containing heterocyclic system that is highly valued in medicinal and agrochemical chemistry. mdpi.com It is considered a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target. mdpi.combohrium.com This prominence is due to its synthetic versatility, which allows for extensive structural modifications across its core, and its role as a bioisostere of purines like adenine, enabling it to interact with a wide range of biological systems. mdpi.comrsc.org The inherent properties of this scaffold have made it a cornerstone in the design of combinatorial libraries and in the discovery of new drugs and agrochemicals. mdpi.com
Structural Motif and Synthetic Versatility
The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine core is a primary reason for its widespread use. mdpi.com The most common and versatile synthesis route involves the cyclocondensation reaction between 3-amino-1H-pyrazoles, acting as 1,3-bisnucleophilic systems, and various 1,3-biselectrophilic compounds. mdpi.com This approach allows for the introduction of diverse substituents at positions 2, 3, 5, 6, and 7 of the heterocyclic ring system. mdpi.com Common electrophilic partners include 1,3-diketones, β-enaminones, and unsaturated ketones and nitriles. rsc.orgresearchgate.net
Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, in particular, serves as a pivotal building block in this context. The aldehyde functional group at the C3 position is a versatile chemical handle that facilitates a multitude of subsequent chemical transformations. This functional group allows for the systematic modification of the scaffold, enabling the exploration of structure-activity relationships (SAR) crucial for optimizing compounds for specific targets. bohrium.com
Key synthetic transformations utilizing the C3-aldehyde include:
Reductive Amination: To introduce a variety of amine-containing side chains, creating libraries of compounds with diverse physicochemical properties. mdpi.com
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the scaffold and introducing new functional groups.
Oxidation: To form the corresponding carboxylic acid, which can then be converted into esters, amides, or other derivatives. mdpi.com
Condensation Reactions: With various nucleophiles to form new heterocyclic rings fused to the core structure.
This synthetic tractability, coupled with modern techniques like microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, allows chemists to rapidly generate large libraries of diverse pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net This versatility is fundamental to its application in high-throughput screening campaigns aimed at discovering novel bioactive molecules. acs.org
Applications in Molecule Design
The pyrazolo[1,5-a]pyrimidine scaffold is a key component in a wide array of compounds designed for pharmaceutical and agrochemical research. mdpi.comnih.gov Its ability to serve as a foundation for molecules targeting various enzymes and receptors has been extensively demonstrated. rsc.org In pharmaceutical research, this scaffold is a frequent constituent of kinase inhibitors, owing to its structural similarity to the ATP purine (B94841) ring, allowing it to fit into the ATP-binding sites of these enzymes. rsc.orgnih.govresearchgate.net
The table below illustrates the application of the pyrazolo[1,5-a]pyrimidine scaffold, often built from intermediates like the title carbaldehyde, in the development of different classes of research compounds.
| Derivative Class | Key Synthetic Transformations from Scaffold | Targeted Research Area | Key References |
|---|---|---|---|
| Kinase Inhibitors (e.g., CDK, PI3Kδ, Pim-1, Trk) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), reductive amination, amide bond formation. | Oncology, Inflammation | mdpi.commdpi.comnih.govnih.govnih.govekb.eg |
| Central Nervous System (CNS) Agents | Alkylation, substitution reactions at various positions to modulate lipophilicity and blood-brain barrier penetration. | Neuroscience (e.g., anxiolytic, sedative research) | bohrium.comrsc.orgnih.gov |
| Anti-infective Agents | Introduction of varied substituents at C2, C5, and C7 to explore interactions with microbial targets. | Antitubercular, Antimicrobial Research | acs.orgnih.gov |
| Aryl Hydrocarbon Receptor (AHR) Antagonists | Systematic optimization of substituents based on virtual screening and SAR. | Immunology, Oncology | rsc.org |
| Agrochemicals (e.g., Fungicides) | Functionalization to enhance potency and optimize properties for agricultural use. | Crop Protection | mdpi.commdpi.com |
The development of these diverse molecular classes underscores the foundational importance of the pyrazolo[1,5-a]pyrimidine core. bohrium.com The synthetic versatility of building blocks like this compound provides researchers with the tools to systematically fine-tune molecular architecture, enabling the targeted design of novel compounds for a broad spectrum of applications in both human health and agriculture. mdpi.comchemimpex.com
Structure Property Relationships in Pyrazolo 1,5 a Pyrimidine Systems Excluding Biological Activity Details
Influence of Substituent Patterns on Chemical Reactivity and Selectivity
Electrophilic substitution, for instance, is highly dependent on both the reaction conditions and the electronic nature of the ring. In the parent, unsubstituted pyrazolo[1,5-a]pyrimidine (B1248293), the site of nitration is strongly reagent-dependent. cdnsciencepub.com Treatment with a mixture of nitric and sulfuric acids results in substitution at the 3-position of the electron-rich pyrazole (B372694) moiety. cdnsciencepub.com Conversely, using nitric acid in acetic anhydride (B1165640) leads to regioselective nitration at the 6-position of the electron-deficient pyrimidine (B1678525) ring. cdnsciencepub.com Bromination reactions can yield the 3-bromo and subsequently the 3,6-dibromo derivatives, showcasing how reactivity can be controlled to achieve specific substitution patterns. cdnsciencepub.com
The reactivity of specific positions can also be enhanced for nucleophilic substitution. A chlorine atom at the C7 position, for example, is highly reactive, allowing for selective displacement by nucleophiles like morpholine (B109124). nih.gov This highlights the utility of halogenated intermediates in the synthesis of more complex derivatives.
The substituents also play a crucial role during the synthesis of the fused ring itself. The choice of substituents on the precursor 5-aminopyrazole can influence the reactivity and selectivity of the cyclization process, leading to distinct substitution patterns on the final pyrimidine ring. nih.gov
| Position | Substituent Type | Reaction | Effect on Reactivity/Selectivity | Reference |
|---|---|---|---|---|
| Position 3 | -NO₂ | Electrophilic Nitration (HNO₃/H₂SO₄) | Directs substitution to the C3 position of the pyrazole ring. | cdnsciencepub.com |
| Position 6 | -NO₂ | Electrophilic Nitration (HNO₃/Ac₂O) | Directs substitution to the C6 position of the pyrimidine ring. | cdnsciencepub.com |
| Position 3 & 6 | -Br | Electrophilic Bromination | Sequential substitution occurs first at C3, then at C6. | cdnsciencepub.com |
| Position 7 | -Cl | Nucleophilic Substitution | Activates the C7 position for facile displacement by nucleophiles. | nih.gov |
Impact of Structural Modifications on Photophysical Properties
Pyrazolo[1,5-a]pyrimidines have gained significant attention for their fluorescent properties, which can be precisely tuned through structural modifications. mdpi.comrsc.orgencyclopedia.pub The photophysical characteristics, including absorption and emission wavelengths, molar absorptivity (ε), and fluorescence quantum yields (ϕF), are highly dependent on the electronic nature of the substituents attached to the fused ring system. rsc.orgrsc.org
Studies on 7-substituted pyrazolo[1,5-a]pyrimidines have shown that electron-donating groups (EDGs) generally enhance the photophysical properties. rsc.orgrsc.org For instance, the incorporation of EDGs such as an anisyl or triphenylamine (B166846) group at position 7 leads to a significant improvement in both molar absorptivity and fluorescence quantum yield. rsc.org In contrast, attaching electron-withdrawing groups (EWGs) at the same position tends to result in lower emission intensities. rsc.orgrsc.org
This tunability is rooted in intramolecular charge transfer (ICT) processes. researchgate.net The electronic structure analysis reveals that EDGs at position 7 favor large absorption and emission intensities as a result of ICT to or from the fused ring. rsc.orgrsc.org This behavior allows for the rational design of fluorophores with tailored optical properties for various applications. rsc.orgresearchgate.net Furthermore, some derivatives exhibit significant solid-state emission, a desirable property for the development of organic materials. rsc.orgrsc.org
| Compound | Substituent at Position 7 | Substituent Nature | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl | EWG | 345 | 451 | 0.01 |
| 4d | Phenyl | Neutral | 348 | 418 | 0.30 |
| 4e | 4-Methoxyphenyl (Anisyl) | EDG | 360 | 421 | 0.26 |
| - | Triphenylamine derivative | Strong EDG | 403 | 482 | 0.97 |
| - | Diethylaminocoumarin derivative | Strong EDG | 404 | 511 | 0.79 |
Data adapted from a study on 2-methylpyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org
Conformational and Stereochemical Aspects of the Fused Ring System
While the core is planar, the introduction of substituents, particularly bulky groups, can have significant conformational effects. The dihedral angle between the plane of the pyrazolo[1,5-a]pyrimidine system and the plane of a substituent, such as a phenyl ring, is a key conformational parameter. researchgate.net For example, a 2,4-dichlorophenyl substituent can create a marked dihedral angle with the heterocyclic core due to steric hindrance from the ortho-chloro atom. rsc.org This twisting can reduce the electronic communication between the substituent and the core, which in turn affects the molecule's photophysical and chemical properties. rsc.org
The nature of the substituents also dictates the molecular packing in the solid state, which can favor parallel or antiparallel arrangements. rsc.org Furthermore, specific intramolecular interactions, such as those between a pyrazole nitrogen and a chlorine atom of a trichloromethyl group (N···Cl), can further influence and stabilize certain conformations. researchgate.net
Interplay Between Ring System Rigidity, Planarity, and Electronic Properties
The rigid and planar geometry of the pyrazolo[1,5-a]pyrimidine scaffold is critical to its electronic properties. nih.gov This planarity ensures effective π-conjugation across the fused ring system, which is composed of an electron-rich pyrazole ring fused to an electron-deficient pyrimidine ring. rsc.org This fusion results in a unique electronic structure with π-amphoteric properties, meaning the core can act as either a π-donor or a π-acceptor depending on the electronic demands of its substituents. rsc.org
This π-excedent–π-deficient character is fundamental to the molecule's properties. rsc.org For instance, when a strong EWG like a pyridyl group is placed at position 7, the fused-ring moiety acts as an electron-donating group (EDG), creating an effective push-pull system. rsc.org This arrangement leads to a significant change in the dipole moment upon photoexcitation and is responsible for phenomena like solvatofluorochromism, where the emission color changes with solvent polarity. rsc.org The rigidity of the scaffold ensures that this electronic communication is maintained, making the electronic properties highly sensitive to substitution. nih.gov
Role of the Carbaldehyde Group in Modulating Molecular Properties
The primary role of the carbaldehyde group is as a versatile synthetic handle. researchgate.net Its reactivity allows for a wide range of subsequent chemical transformations, making Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde a valuable intermediate for the synthesis of more complex molecules. researchgate.net The aldehyde can undergo:
Condensation reactions with active methylene (B1212753) compounds.
Reductive amination to introduce diverse amine functionalities. nih.gov
Oxidation to the corresponding carboxylic acid.
Reduction to a hydroxymethyl group.
Wittig reactions to form alkenes.
Formation of Schiff bases through reaction with primary amines.
This chemical versatility allows for the systematic structural modification of the pyrazolo[1,5-a]pyrimidine core, enabling the exploration of structure-property relationships and the development of new functional molecules. researchgate.net
Future Perspectives and Emerging Trends in Pyrazolo 1,5 a Pyrimidine 3 Carbaldehyde Research
Development of Novel and Highly Efficient Synthetic Protocols
The future of synthesizing Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is geared towards the development of more efficient, sustainable, and versatile protocols. While traditional methods often involve multi-step sequences, emerging trends focus on streamlining these processes.
Future synthetic strategies are expected to increasingly rely on one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of step economy and reduced waste generation. nih.gov For instance, a microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, appropriate aldehydes, and β-dicarbonyl compounds has proven effective for the synthesis of the core scaffold and could be adapted for the direct introduction of the 3-carbaldehyde group or a precursor. nih.gov
Another promising avenue is the use of transition-metal catalysis , particularly palladium-catalyzed cross-coupling reactions. nih.gov These methods have been instrumental in the functionalization of the pyrazolo[1,5-a]pyrimidine (B1248293) core and could be further developed for the direct formylation of a 3-halo-pyrazolo[1,5-a]pyrimidine precursor. Research into more active and selective catalysts will be crucial for improving yields and substrate scope.
The application of microwave-assisted synthesis is also set to expand. nih.gov Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov Its use in the cyclization and functionalization steps for the synthesis of this compound is a key area for future optimization.
Finally, the exploration of deep eutectic solvents (DES) as environmentally benign reaction media presents a green alternative to volatile organic solvents. ias.ac.in These solvents have shown promise in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, offering advantages such as high yields, simple work-up procedures, and scalability. ias.ac.in
| Synthetic Protocol | Key Advantages | Future Research Focus |
| One-Pot Multicomponent Reactions | Step economy, reduced waste | Development of new MCRs for direct synthesis |
| Transition-Metal Catalysis | High efficiency and selectivity | Novel catalysts for direct C3-formylation |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Optimization for large-scale production |
| Deep Eutectic Solvents | Environmentally benign, high yields | Broader application in scaffold synthesis |
Exploration of Underexplored Reactivity Pathways and Functionalization Sites
While the chemistry of the pyrazolo[1,5-a]pyrimidine core is relatively well-explored, there remains significant potential for uncovering novel reactivity pathways and functionalizing less conventional sites, particularly for the 3-carbaldehyde derivative.
The aldehyde group at the C3 position is a key site for a plethora of future chemical explorations. Its reactivity can be harnessed for various transformations, including but not limited to:
Reductive amination: to introduce diverse amine-containing side chains, creating libraries of compounds for biological screening.
Wittig and related olefination reactions: to extend the carbon framework and introduce new functional groups.
Condensation reactions: with active methylene (B1212753) compounds to build more complex heterocyclic systems.
Oxidation and reduction: to access the corresponding carboxylic acid and alcohol derivatives, respectively, for further functionalization.
Beyond the aldehyde group, there is growing interest in the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This involves the selective introduction of functional groups onto an already assembled heterocyclic core. C-H activation is a particularly exciting frontier in this area. nih.gov Developing methods for the direct and regioselective C-H functionalization at positions such as C2, C5, C6, or C7 of this compound would provide a powerful tool for rapidly generating structural diversity without the need for pre-functionalized starting materials.
Furthermore, the exploration of pericyclic reactions , such as [4+2] cycloadditions, offers an alternative approach to constructing the pyrazolo[1,5-a]pyrimidine ring system from acyclic precursors. rsc.org Investigating these pathways could lead to novel substitution patterns that are not accessible through traditional cyclocondensation methods.
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms is poised to revolutionize the production of this compound and its derivatives. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability.
For the synthesis of this compound, flow chemistry could be particularly beneficial for:
Handling hazardous reagents and intermediates: The small reaction volumes in flow reactors minimize the risks associated with exothermic reactions or toxic substances.
Precise control over reaction parameters: Temperature, pressure, and reaction time can be precisely controlled, leading to improved yields and selectivity.
Telescoped multi-step synthesis: Multiple reaction steps can be performed in a continuous sequence without the need for isolating and purifying intermediates, significantly improving efficiency.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization process. These systems can perform a large number of reactions in parallel, enabling the rapid screening of different reaction conditions and starting materials. This high-throughput approach will be invaluable for building libraries of this compound derivatives for drug discovery and materials science research. The future will likely see the development of fully automated "synthesis-to-screening" platforms for this class of compounds.
Advanced Computational Design for Rational Synthesis and Property Prediction
Computational chemistry is becoming an indispensable tool in the rational design of both synthetic routes and molecules with desired properties. For this compound, advanced computational methods are expected to play an increasingly important role.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of the molecule. researchgate.net This information can be used to:
Predict regioselectivity: DFT can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization strategies.
Elucidate reaction mechanisms: By modeling transition states and reaction pathways, DFT can aid in the optimization of reaction conditions and the development of new catalytic systems.
Understand photophysical properties: For material science applications, DFT and time-dependent DFT (TD-DFT) can be used to predict absorption and emission spectra, helping to design molecules with specific optical properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations will continue to be crucial for the rational design of biologically active derivatives. mdpi.combme.hu By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized molecules. Molecular docking can provide a detailed picture of how a molecule binds to a biological target, such as a protein kinase, guiding the design of more potent and selective inhibitors. mdpi.com
Furthermore, the use of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction tools will become standard practice in the early stages of drug discovery. These computational models can help to identify promising candidates with favorable pharmacokinetic profiles and low toxicity, reducing the time and cost of drug development.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, understanding photophysical properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for new derivatives. |
| Molecular Docking | Understanding ligand-protein interactions for rational drug design. |
| In Silico ADME/Toxicity Prediction | Early-stage assessment of drug-likeness and potential toxicity. |
Expansion into New Areas of Material Science and Supramolecular Architectures
The unique photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold make it a promising candidate for a variety of applications in material science. rsc.org Future research will focus on leveraging the 3-carbaldehyde functionality to create novel materials with tailored properties.
The pyrazolo[1,5-a]pyrimidine core is an emergent fluorophore , and its emission properties can be tuned by introducing different substituents. rsc.org The aldehyde group at the C3 position can serve as a reactive site for the post-synthetic modification of these fluorophores, allowing for the attachment of other functional units or the creation of more complex conjugated systems. This could lead to the development of new:
Fluorescent probes and sensors: The aldehyde group can be used to link the pyrazolo[1,5-a]pyrimidine fluorophore to a recognition unit for a specific analyte, creating a chemosensor.
Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of these compounds make them attractive for use as emitters in OLEDs.
Bioimaging agents: By attaching a biocompatible moiety, these fluorophores could be used for imaging biological processes in living cells.
The planar structure of the pyrazolo[1,5-a]pyrimidine ring system also makes it an excellent building block for the construction of supramolecular architectures . The aldehyde group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be used to direct the self-assembly of molecules into well-defined structures. This could lead to the creation of new materials with interesting properties, such as liquid crystals or porous organic frameworks.
Strategies for Improving Reaction Mass Efficiency and Green Chemistry Metrics
A major focus of future research will be on developing more sustainable and environmentally friendly methods for the synthesis of this compound. This will involve a holistic approach that considers all aspects of the synthetic process, from the choice of starting materials to the final purification steps.
Key strategies for improving the green chemistry metrics of the synthesis will include:
Improving Atom Economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product. One-pot and multicomponent reactions are particularly well-suited for this purpose. nih.gov
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or deep eutectic solvents. ias.ac.in
Catalysis: Utilizing catalytic methods, including biocatalysis and heterogeneous catalysis, to reduce the amount of waste generated and allow for catalyst recycling.
Energy Efficiency: Employing energy-efficient technologies, such as microwave and ultrasonic irradiation, to reduce energy consumption. nih.gov
The Reaction Mass Efficiency (RME) is a key metric for evaluating the greenness of a chemical process. It takes into account the mass of all materials used in a reaction, including solvents and reagents, in relation to the mass of the desired product. Future research will aim to develop synthetic routes with significantly higher RME values. For some pyrazolo[1,5-a]pyrimidine syntheses, RME values in the range of 40-53% have been reported, which is a good starting point for further improvement. rsc.org
By embracing the principles of green chemistry, the future synthesis of this compound can be made more sustainable, reducing its environmental impact while maintaining high levels of efficiency and productivity.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, and what key reaction conditions are involved?
this compound is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated systems. A representative method involves:
Cyclization : Reacting 3-aminopyrazole with a β-ketoaldehyde under acidic conditions (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core.
Functionalization : Introducing the aldehyde group at position 3 via oxidation of a methyl group or direct substitution. Key reagents include MnO₂ or SeO₂ for oxidation .
Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization in ethanol/water mixtures.
Table 1 : Common reagents and conditions for synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | β-Ketoaldehyde, acetic acid, 80–100°C | Core formation |
| Oxidation | MnO₂, DMF, reflux | Aldehyde introduction |
| Purification | Silica gel chromatography (hexane:EtOAc) | Isolation of product |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Critical characterization methods include:
- NMR Spectroscopy : ¹H NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies the carbonyl carbon (δ 190–200 ppm) .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₈H₆N₃O: 160.0511) .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal : Segregate halogenated waste (if derivatives are synthesized) and neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrimidine scaffold be addressed?
Regioselectivity issues often arise during electrophilic substitution at positions 5, 6, or 6. Strategies include:
- Directing Groups : Introduce electron-donating groups (e.g., -NH₂) to direct substitution to specific positions.
- Microwave-Assisted Synthesis : Enhances reaction control and reduces side products (e.g., 70°C, 150 W, 20 min) .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals .
Q. How should researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) can arise from:
- Structural Variations : Subtle changes in substituents (e.g., -Cl vs. -CH₃) alter target binding. Validate via SAR studies .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or MIC protocols. Standardize using CLSI guidelines .
- Off-Target Effects : Perform kinase profiling or proteomic analysis to identify unintended interactions .
Q. What methodologies optimize the stability of this compound in aqueous solutions?
The aldehyde group is prone to hydration or oxidation. Stabilization approaches include:
- Lyophilization : Store as a lyophilized powder at -20°C.
- Buffered Solutions : Use phosphate buffer (pH 6.5–7.5) to minimize degradation.
- HPLC Monitoring : Track degradation products using a C18 column (acetonitrile/water gradient) .
Q. How can the scaffold be modified to enhance selectivity for kinase inhibitors?
- Position 7 Substitution : Bulky groups (e.g., aryl rings) improve ATP-binding pocket interactions.
- Hybrid Derivatives : Conjugate with known pharmacophores (e.g., benzofuran) to target specific kinases .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like CDK9 or Pim-1 .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
